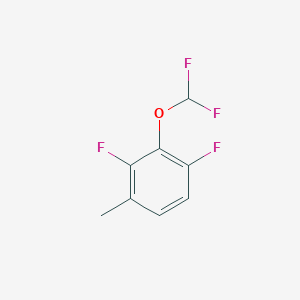

2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXSMMAAAZFKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reactions, which involve the transfer of CF2H groups to aromatic compounds . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the presence of metal catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as chemical vapor deposition and hydrothermal methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Pharmaceutical Development

2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can significantly alter the pharmacokinetics and biological activity of compounds, making them more effective as drugs. Research indicates that fluorinated compounds can exhibit enhanced binding affinity to biological targets, which is crucial in drug design .

Agrochemical Applications

Fluorinated compounds are known for their effectiveness as pesticides and herbicides due to their increased stability and efficacy against pests. The unique properties of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene may allow it to serve as a precursor for developing new agrochemicals that are more effective and environmentally friendly .

Materials Science

Due to its thermal stability and chemical resistance, this compound can be utilized in the development of advanced materials. It is particularly useful in formulating coatings and polymers that require durability under harsh conditions .

Case Study 1: Pharmaceutical Applications

A study explored the synthesis of various fluorinated analogs derived from 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene. These analogs were tested for their antimicrobial properties, showing promising results that suggest potential applications in developing new antibiotics .

Case Study 2: Agrochemical Efficacy

Research conducted on the agrochemical potential of fluorinated compounds demonstrated that derivatives of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene exhibited significant herbicidal activity against common agricultural weeds. This study highlights the compound's role in creating more effective agrochemical products with reduced environmental impact .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from pesticidal chemicals listed in the Pesticide Chemicals Glossary . Below is a detailed comparison focusing on substituent patterns, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: The difluoromethoxy group in the target compound enhances electron-withdrawing effects compared to the ethoxy-nitro groups in oxyfluorfen. This difference likely alters metabolic stability and bioavailability, critical for pesticidal activity .

Application Divergence :

- While oxyfluorfen and nitrofluorfen are explicitly used as herbicides, the target compound’s role is inferred as a synthetic intermediate due to its presence in a patent describing coupling methodologies .

Synthetic Methodology :

- The target compound’s synthesis employs Suzuki coupling and chiral supercritical fluid chromatography (SFC) , highlighting its complexity relative to older pesticidal analogs, which lack detailed synthetic protocols in the provided evidence .

Research Findings and Limitations

- Thermodynamic Data: No direct experimental data (e.g., melting points, logP) for the target compound are provided in the evidence. However, fluorinated aromatics generally exhibit lower polarities and higher lipophilicities compared to nitro-substituted analogs, impacting their environmental persistence .

- Patent Context : The compound’s inclusion in a patent suggests its relevance in enantioselective synthesis, possibly for chiral agrochemicals or pharmaceuticals .

Biological Activity

2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene, identified by its CAS number 71669-285, is a halogenated aromatic compound characterized by multiple fluorine substituents and a difluoromethoxy group on a benzene ring. Its molecular formula is C8H6F4O, with a molecular weight of approximately 194.13 g/mol. The unique arrangement of these substituents significantly influences its chemical properties and biological activities.

Biological Activity Overview

The biological activity of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene has been explored in various contexts, particularly in relation to its potential therapeutic applications. The following sections summarize key findings from recent studies.

Anticancer Potential

Research indicates that compounds with similar fluorinated structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring difluoromethoxy groups have been associated with the inhibition of mitochondrial function and ATP production in cancer cells, suggesting a potential mechanism for their anticancer activity .

Table 1: Comparison of Anticancer Activity of Fluorinated Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene | TBD | Inhibition of mitochondrial function |

| DX3-235 | 0.58 | Inhibition of Complex I function |

| DX3-234 | TBD | ATP depletion in galactose medium |

Enzyme Interaction Studies

Interaction studies have shown that fluorinated compounds can modulate enzyme activities. For example, the presence of fluorine atoms can enhance binding affinities to specific targets within metabolic pathways. This property is crucial for developing inhibitors that target glycolytic enzymes or mitochondrial complexes in cancer therapy .

Case Studies

Several case studies highlight the biological implications of fluorinated compounds similar to 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene:

- Cytotoxicity in Pancreatic Cancer Cells : A study evaluated the effects of a compound closely related to 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene on pancreatic cancer cell lines. Results demonstrated significant cytotoxicity linked to mitochondrial dysfunction and ATP depletion .

- Fluorinated Derivatives in Glycolysis Inhibition : Researchers synthesized novel halogenated analogs targeting glycolytic pathways in glioblastoma cells. These studies suggest that modifications in halogenation can lead to varying degrees of enzyme inhibition, presenting opportunities for therapeutic advancements .

Q & A

What are the common synthetic routes for preparing 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene, and how do reaction conditions influence yield?

Basic

The synthesis typically involves introducing the difluoromethoxy group onto a substituted benzene ring. A validated method adapts protocols for structurally similar compounds (e.g., 1-Chloro-2-(difluoromethoxy)-4-methylbenzene):

- Step 1: Start with 4-methylphenol derivatives. React with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMSO or acetonitrile .

- Step 2: Fluorinate or halogenate the intermediate via electrophilic substitution or nucleophilic aromatic substitution. For example, use Selectfluor® or HF-pyridine for fluorination .

- Optimization: Yield depends on reaction time, temperature (60–100°C), and stoichiometric ratios. Excess ClCF₂H improves difluoromethoxy incorporation .

Table 1: Comparison of Reaction Conditions

| Parameter | ||

|---|---|---|

| Base | K₂CO₃ | NaOH |

| Solvent | DMSO | Acetonitrile |

| Temperature | 80°C | 60°C |

| Yield | 65–75% | 55–65% |

How can researchers characterize the purity and structural integrity of this compound?

Basic

Key techniques include:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ -60 to -80 ppm for CF₂O groups). ¹H NMR resolves methyl and aromatic protons .

- HPLC-MS: Detects impurities (e.g., dehalogenated by-products) using reverse-phase C18 columns and acetonitrile/water gradients. MS confirms molecular ion peaks (e.g., m/z 222 [M+H]⁺) .

- X-ray Crystallography: Resolves stereoelectronic effects of fluorine substituents on the benzene ring .

What advanced strategies address discrepancies in reported biological activity data for fluorinated analogs?

Advanced

Contradictions often arise from substituent positioning and assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing Cl with Br in ) to assess impacts on enzyme inhibition (e.g., BACE1) .

- Computational Modeling: Use DFT calculations to predict electrostatic potential maps, clarifying interactions with biological targets .

- Standardized Assays: Replicate studies under controlled conditions (pH, temperature) to isolate variables. For example, fluorinated analogs in showed varied antimicrobial activity depending on bacterial strain .

Table 2: Biological Activity Variations in Analogous Compounds

| Compound | Target Enzyme/Pathway | Activity Discrepancy Source |

|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene | BACE1 (Alzheimer’s) | Halogen size affecting binding affinity |

| 1-Chloro-2-(difluoromethoxy)-4-methylbenzene | Microbial membranes | Solubility in assay media |

How can coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a building block?

Advanced

The difluoromethoxy group’s electron-withdrawing nature enhances reactivity in cross-couplings:

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl halide partners. reports >80% yield with Suzuki couplings .

- Solvent System: Employ toluene/ethanol (3:1) with Na₂CO₃ as base. Microwave-assisted heating (100°C, 30 min) reduces side reactions .

- Purification: Separate biaryl products via silica gel chromatography, monitoring for residual palladium (ICP-MS recommended) .

What methodologies identify and quantify synthetic impurities in large-scale preparations?

Advanced

Impurity profiling ensures compliance with pharmacopeial standards (e.g., ICH guidelines):

- HPLC-DAD/ELSD: Detect sulfone or dehalogenated impurities (e.g., 5-(difluoromethoxy)-2-[[...]sulfonyl-1H-benzimidazole in ) using relative retention times (RRT) .

- GC-MS: Monitor volatile by-products (e.g., difluoromethane) during reaction quenching .

- Validation: Establish limits of detection (LOD <0.1%) via spike-and-recovery experiments .

How do reaction conditions influence regioselectivity in electrophilic substitutions?

Advanced

The methyl and difluoromethoxy groups direct electrophiles to specific positions:

- Nitration: HNO₃/H₂SO₄ favors para-substitution to the methyl group (steric hindrance from CF₂O limits ortho attack) .

- Chlorination: Cl₂/FeCl₃ targets the meta position relative to CF₂O, confirmed by DFT studies in .

- Kinetic Control: Lower temperatures (-20°C) favor kinetic products, while thermodynamic control at 25°C shifts selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.